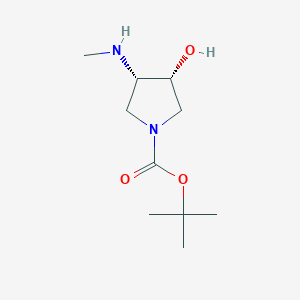

tert-Butyl cis-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

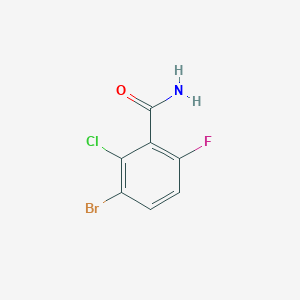

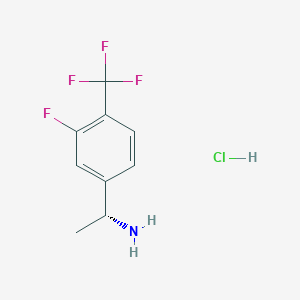

“tert-Butyl cis-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C10H20N2O3 . It is a liquid at room temperature and should be stored in a dark place under an inert atmosphere .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and functional groups including a tert-butyl ester, a hydroxy group, and a methylamino group .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Its molecular weight is 200.28 . The compound has a density of 1.12±0.1 g/cm3 .Scientific Research Applications

Synthesis of N-heterocycles

Chiral sulfinamides, notably tert-butanesulfinamide, play a pivotal role in the stereoselective synthesis of amines and their derivatives. They are extensively utilized as chiral auxiliaries for asymmetric N-heterocycle synthesis, providing access to diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are integral to the structure of many natural products and compounds with therapeutic relevance. The review by Philip et al. (2020) emphasizes the significance of tert-butanesulfinamide in the field of asymmetric synthesis, highlighting its utility in creating structurally diverse N-heterocycles over the past decade R. Philip, S. Radhika, P. Saranya, G. Anilkumar, (2020).

Synthetic Routes of Pharmaceuticals

The compound has been implicated in the synthesis of pharmaceuticals, as detailed by Mi (2015) in the study of vandetanib synthesis. Vandetanib synthesis involves multiple steps including substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution processes. These processes utilize intermediate compounds related to tert-butyl cis-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate, showcasing its relevance in creating complex pharmaceutical compounds with high yield and commercial value W. Mi, (2015).

Environmental and Industrial Applications

Research on environmental occurrence, human exposure, and the toxicity of Synthetic Phenolic Antioxidants (SPAs) like tert-butyl-based compounds reveals their widespread use in various commercial products to extend shelf life by retarding oxidative reactions. Liu and Mabury (2020) provide an exhaustive overview of SPAs in environmental matrices, demonstrating the ubiquity and potential health implications of these compounds. They emphasize the need for future research to develop SPAs with lower toxicity and environmental impact Runzeng Liu, S. Mabury, (2020).

Biodegradation and Environmental Fate

The biodegradation and fate of ethyl tert-butyl ether (ETBE), a compound related to the tert-butyl group, in soil and groundwater, highlight the microbial capability to degrade such ethers. Thornton et al. (2020) review the aerobic and anaerobic biodegradation pathways, indicating the environmental behavior of ethers with tert-butyl groups and suggesting potential for bioaugmentation and biostimulation in groundwater remediation S. Thornton, H. Nicholls, S. Rolfe, H. Mallinson, M. Spence, (2020).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

tert-butyl (3R,4S)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11-4)8(13)6-12/h7-8,11,13H,5-6H2,1-4H3/t7-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLLHXGWHBTSPV-JGVFFNPUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6335987.png)

![N-[3-(3-Fluoro-4-morpholin-4-yl-phenyl)-2-oxo-oxazolidin-(5S)-ylmethyl]-propionamide](/img/structure/B6336019.png)

![3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6336035.png)

![1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336063.png)

![2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on](/img/structure/B6336072.png)